Selectivity for PI3Kbeta Over PI3Kalpha: A Key Differentiator Against Pan-PI3K Inhibitors
In a panel of PI3K isoforms, the compound demonstrated a marked selectivity for PI3Kbeta (Ki = 41 nM) over PI3Kalpha (Ki = 199-200 nM), representing a ~4.9-fold preference. This contrasts with first-generation pan-PI3K inhibitors like pictilisib which show less selectivity [1][2].
| Evidence Dimension | Target selectivity (PI3Kbeta vs. PI3Kalpha) |
|---|---|
| Target Compound Data | PI3Kbeta Ki = 41 nM; PI3Kalpha Ki = 199-200 nM |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kalpha IC50 = 3 nM; PI3Kbeta IC50 = 33 nM ( ~11-fold selectivity) |
| Quantified Difference | 4.9-fold vs. ~11-fold (comparator is more selective for alpha) |
| Conditions | AlphaScreen assay with human PI3K isoforms expressed in Sf9 baculovirus system |
Why This Matters
This selectivity profile may reduce off-target effects related to PI3Kalpha inhibition, which is crucial for indications where PI3Kbeta is the primary disease driver.
- [1] BindingDB. BDBM50394852 CHEMBL2165011::US8772480, 215. Ki data for PI3Kbeta. View Source
- [2] BindingDB. BDBM50394852 CHEMBL2165011::US8772480, 215. Ki data for PI3Kalpha. View Source
